4-Oxo-1,4-dihydropyridine-2-carboxamide
Overview
Description
4-Hydroxypicolinamide is an organic compound with the molecular formula C6H6N2O2 It is a derivative of picolinamide, characterized by the presence of a hydroxyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxypicolinamide can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypyridine with ammonia or an amine in the presence of a dehydrating agent. This reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of 4-hydroxypicolinamide often involves the use of copper-catalyzed coupling reactions. For instance, the combination of copper and oxalamides (or 4-hydroxypicolinamides) provides a powerful catalytic system for the coupling of sulfonamides with (hetero)aryl halides. This method allows for the efficient production of 4-hydroxypicolinamide on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypicolinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted picolinamides
Scientific Research Applications
4-Hydroxypicolinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxypicolinamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby disrupting essential biochemical processes in microorganisms. The compound’s ability to chelate metal ions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
3-Hydroxypicolinamide: Similar in structure but with the hydroxyl group at the third position.
Picolinamide: The parent compound without the hydroxyl group.
4-Hydroxyquinoline: A structurally related compound with a quinoline ring instead of a pyridine ring
Uniqueness: 4-Hydroxypicolinamide is unique due to its specific positioning of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-oxo-1H-pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(10)5-3-4(9)1-2-8-5/h1-3H,(H2,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETSXPSXBBJUSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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